molecular formula C11H15NO2 B8683051 6-(Pyridin-3-YL)hexanoic acid CAS No. 88940-67-4

6-(Pyridin-3-YL)hexanoic acid

Cat. No.: B8683051
CAS No.: 88940-67-4
M. Wt: 193.24 g/mol
InChI Key: CGOPUHYJTQSAKZ-UHFFFAOYSA-N
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Description

6-(Pyridin-3-YL)hexanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Pyridin-3-YL)hexanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with hexanoic acid precursors. For example, the Eschweiler-Clarke methylation method can be adapted to introduce tertiary amine groups into hexanoic acid backbones, as demonstrated in the synthesis of analogous compounds like 6-(dimethylamino)hexanoic acid . Optimization may include adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., THF or DMF), and stoichiometry of coupling agents (e.g., EDC/HOBt for amidation). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Confirm the pyridine ring protons (δ 8.5–9.0 ppm) and hexanoic acid chain protons (δ 1.2–2.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of water/acetonitrile (0.1% formic acid) to assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 208.1) .
  • FTIR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What solvent systems are recommended for dissolving this compound in biological assays?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For cell-based studies, dissolve in DMSO (10–50 mM stock) and dilute in PBS (pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity. Precipitation at neutral pH can be mitigated by adjusting to pH 6–7 with sodium bicarbonate .

Advanced Research Questions

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer : The carboxylate group enables conjugation with amine-containing biomolecules (e.g., peptides, antibodies) via carbodiimide chemistry. For example:

  • Hapten-Carrier Conjugation : Activate the carboxylate with EDC/NHS, then react with lysine residues on carrier proteins (e.g., BSA) at pH 8.5 for 2 hours. Confirm conjugation efficiency by MALDI-TOF or SDS-PAGE .
  • Polymer Functionalization : Incorporate into polyesters via thermal polycondensation with diols, achieving molecular weights >20 kDa (GPC validation recommended) .

Q. How should researchers address contradictory data on the stability of this compound under oxidative conditions?

  • Methodological Answer : Stability studies under varying oxygen levels (e.g., inert vs. ambient atmosphere) and temperatures (4°C vs. 25°C) are critical. Use LC-MS to track degradation products (e.g., pyridine-N-oxide derivatives). For long-term storage, lyophilize under argon and store at –20°C in amber vials. Conflicting results may arise from trace metal contaminants; include chelators like EDTA (1 mM) in buffers to suppress metal-catalyzed oxidation .

Q. What strategies improve the bioavailability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance membrane permeability. Hydrolysis in vivo regenerates the active carboxylate form .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm diameter, prepared by emulsion-solvent evaporation) to improve circulation time. Monitor release kinetics in simulated physiological fluids (pH 7.4, 37°C) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the pyridine ring and carboxylate group. Molecular dynamics simulations (AMBER force field) can model interactions with metal catalysts (e.g., Pd or Cu) to predict coupling efficiencies in cross-coupling reactions .

Properties

CAS No.

88940-67-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

6-pyridin-3-ylhexanoic acid

InChI

InChI=1S/C11H15NO2/c13-11(14)7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1-3,5,7H2,(H,13,14)

InChI Key

CGOPUHYJTQSAKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCC(=O)O

Origin of Product

United States

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